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Compound of Interest

4-bromo-5-methyl-3-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B1417408

An In-Depth Technical Guide to 4-bromo-5-methyl-3-nitro-1H-pyrazole: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-5-methyl-3-nitro-1H-
pyrazole, a heterocyclic compound of significant interest to researchers in synthetic chemistry
and drug discovery. The pyrazole core is a well-established pharmacophore, and the specific
arrangement of bromo, methyl, and nitro substituents on this scaffold offers a unique
combination of reactivity and physicochemical properties. This document details the
compound's known physical and chemical characteristics, proposes a detailed synthetic
pathway with mechanistic insights, and explores its potential reactivity for creating diverse
molecular libraries. Furthermore, it outlines standard protocols for its analytical characterization
and discusses its promising applications as a versatile building block in the development of
novel therapeutic agents.

Introduction to the Pyrazole Scaffold and the Target
Molecule

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a
cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of
biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic
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properties.[1][2] Many clinically approved drugs, such as the anti-inflammatory agent
Celecoxib, feature a pyrazole core, highlighting its importance in pharmaceutical design.[3]

4-bromo-5-methyl-3-nitro-1H-pyrazole (CAS No. 70951-96-1, for the isomeric 4-Bromo-3-
methyl-5-nitro-1H-pyrazole) is a substituted pyrazole that presents a compelling profile for
further chemical exploration.[4] The molecule incorporates three key functional groups that
dictate its utility:

o A Bromo Group: Positioned at the 4-position, this halogen serves as an excellent synthetic
handle for a variety of cross-coupling reactions, enabling the introduction of diverse
substituents to build molecular complexity.[5]

e A Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly
influences the electronic properties of the pyrazole ring. It can also be chemically reduced to
an amino group, providing an additional point for derivatization.

e A Methyl Group: This small alkyl group can influence the compound's solubility, lipophilicity,
and steric profile, which are critical parameters for tuning pharmacokinetic properties in drug
candidates.

This guide serves as a technical resource for scientists aiming to leverage the unique chemical
architecture of this compound for synthetic and medicinal chemistry applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity,
and application. The available data for 4-bromo-5-methyl-3-nitro-1H-pyrazole and its close
isomers are summarized below.

Data Presentation
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Property Value Source

4-bromo-5-methyl-3-nitro-1H-
IUPAC Name
pyrazole

70951-96-1 (Isomer: 4-Bromo-
CAS Number ) [4]
3-methyl-5-nitro-1H-pyrazole)

Molecular Formula C4H4BrNsO:2 [41[6]
Molecular Weight 206.00 g/mol [41[6]
Appearance Colorless crystal [6]
Solubility Low solubility in water [6]

Reported to have moderate to
- high stability, but is susceptible
Stability _ [6]
to degradation by heat and

light.

Synthesis and Mechanistic Insights

A robust synthetic protocol is essential for accessing sufficient quantities of the target molecule
for research purposes. While specific literature on the synthesis of 4-bromo-5-methyl-3-nitro-
1H-pyrazole is sparse, a logical pathway can be designed based on established pyrazole
chemistry, involving the sequential nitration and bromination of a suitable precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-methyl-1H-pyrazole. The process involves two
key electrophilic substitution reactions on the pyrazole ring. The order of these reactions is
critical to achieving the desired regiochemistry. Nitration is typically performed first, as the nitro
group is a deactivating meta-director, which would direct subsequent bromination to the 4-
position.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.scbt.com/p/4-bromo-3-methyl-5-nitro-1h-pyrazole-70951-96-1
https://www.scbt.com/p/4-bromo-3-methyl-5-nitro-1h-pyrazole-70951-96-1
https://www.chembk.com/en/chem/4-Bromo-5-methyl-3-nitro-1H-pyrazole
https://www.scbt.com/p/4-bromo-3-methyl-5-nitro-1h-pyrazole-70951-96-1
https://www.chembk.com/en/chem/4-Bromo-5-methyl-3-nitro-1H-pyrazole
https://www.chembk.com/en/chem/4-Bromo-5-methyl-3-nitro-1H-pyrazole
https://www.chembk.com/en/chem/4-Bromo-5-methyl-3-nitro-1H-pyrazole
https://www.chembk.com/en/chem/4-Bromo-5-methyl-3-nitro-1H-pyrazole
https://www.benchchem.com/product/b1417408?utm_src=pdf-body
https://www.benchchem.com/product/b1417408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Methyl-1H-pyrazole

HNO3 / H2SOa4

Nitration

(B-Methyl-5-nitro-1H-pyrazole)

NBS / Acetonitrile

Bromination

4-Bromo-5-methyl-3-nitro-1H-pyrazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole.

Experimental Protocol: Synthesis

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate
laboratory safety conditions.
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Step 1: Nitration of 3-Methyl-1H-pyrazole

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and
a thermometer, cool concentrated sulfuric acid (H2SOa4, 25 mL) to 0°C in an ice-salt bath.

Reagent Addition: Slowly add 3-methyl-1H-pyrazole (8.2 g, 0.1 mol) to the cooled sulfuric
acid while maintaining the temperature below 10°C.

Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNOs, 6 mL)
dropwise to cooled (0°C) concentrated sulfuric acid (15 mL).

Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring
the internal temperature does not exceed 10°C.

Reaction Progression: After the addition is complete, allow the mixture to stir at room
temperature for 4 hours.

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 3-
methyl-5-nitro-1H-pyrazole should form.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the
filtrate is neutral, and dry under vacuum.

Step 2: Bromination of 3-Methyl-5-nitro-1H-pyrazole

Dissolution: Dissolve the dried 3-methyl-5-nitro-1H-pyrazole (12.7 g, 0.1 mol) in acetonitrile
(150 mL).

Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution in
portions over 30 minutes.

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced
pressure.
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Purification: Redissolve the residue in ethyl acetate, wash with water and brine, and dry the
organic layer over anhydrous sodium sulfate (Naz2SOa). After filtration, concentrate the
solvent and purify the crude product by column chromatography (silica gel, hexane-ethyl
acetate gradient) to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of 4-bromo-5-methyl-3-nitro-1H-pyrazole for researchers lies in its potential

for chemical modification. The bromo and nitro groups serve as orthogonal synthetic handles

for diversification.

Key Reaction Pathways

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a prime site for
Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the introduction of
aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery
for exploring structure-activity relationships (SAR).[7]

Nitro Group Reduction: The nitro group can be readily reduced to an amine (NHz) using
various reagents, such as SnCIz/HCI, Hz/Pd-C, or iron in acetic acid. The resulting 4-bromo-
5-methyl-1H-pyrazol-3-amine is a valuable intermediate itself, as the amino group can be
acylated, alkylated, or converted into a diazonium salt for further transformations.

4-Bromo-5-methyl-3-nitro-1H-pyrazole

CFW at C4-Br Reduction of C3-NO2

Suzuki Coupling Sonogashlra Coupling Reduction . = LAy Ly
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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